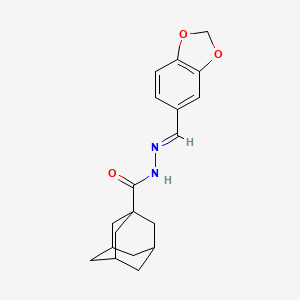![molecular formula C19H20N2O4 B5730525 methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate has been studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess antitumor properties and can induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting their production, methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate may exert its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
Methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate has been shown to modulate the levels of various biochemical markers in the body. It has been reported to decrease the levels of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2), which are all involved in the inflammatory response. Additionally, it has been shown to increase the levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx), which are involved in the antioxidant defense system of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations associated with its use. For example, it has been reported to exhibit low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the potential applications of this compound in the treatment of various diseases, including cancer, should be further explored.
Métodos De Síntesis
Methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate can be synthesized through a multistep process. The first step involves the reaction of 3-nitrobenzoic acid with isobutyryl chloride to form 3-(isobutyrylamino)benzoic acid. This compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl 2-aminobenzoate to give the final product.
Propiedades
IUPAC Name |
methyl 2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)17(22)20-14-8-6-7-13(11-14)18(23)21-16-10-5-4-9-15(16)19(24)25-3/h4-12H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZZWFZZPMOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)


![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)

![2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)


![6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)